molecular formula C10H7FN2 B2612220 2-(6-fluoro-1H-indol-2-yl)acetonitrile CAS No. 1936002-01-5

2-(6-fluoro-1H-indol-2-yl)acetonitrile

Cat. No.: B2612220
CAS No.: 1936002-01-5
M. Wt: 174.178
InChI Key: QBRWNWSGOFPZEX-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-2-yl)acetonitrile is a chemical compound belonging to the indole family, characterized by the presence of a fluoro substituent at the 6-position of the indole ring and an acetonitrile group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-2-yl)acetonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Other Indole Derivatives:

    6-Fluoroindole: Lacks the acetonitrile group, resulting in different reactivity and biological activity.

    Indole-3-acetonitrile: Similar structure but without the fluoro substituent, leading to variations in chemical properties and biological effects.

Uniqueness: this compound is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Comparison with Similar Compounds

  • 6-Fluoroindole
  • Indole-3-acetonitrile
  • 2-(1H-indol-3-yl)acetonitrile

Properties

IUPAC Name

2-(6-fluoro-1H-indol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRWNWSGOFPZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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